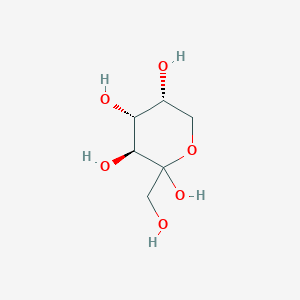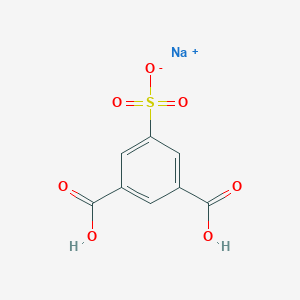
Benzyltri-n-propylammonium chloride
Overview
Description
Benzyltri-n-propylammonium chloride is a quaternary ammonium compound with the chemical formula C16H28ClN. It is a white to pale yellow crystalline powder that is soluble in water and various organic solvents. This compound is widely used in scientific research and industrial applications due to its unique properties and versatility.
Synthetic Routes and Reaction Conditions:
Alkylation of Benzylamine: One common synthetic route involves the alkylation of benzylamine with n-propyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out in an aprotic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Phase Transfer Catalysis: this compound can also be synthesized through phase transfer catalysis, where the reaction occurs at the interface of two immiscible phases, such as water and an organic solvent. This method enhances the reaction rate and yield.
Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high purity and yield. Continuous flow reactors and large-scale batch processes are commonly employed to meet commercial demands.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzyl alcohol or benzaldehyde, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to benzyltri-n-propylamine, which is useful in various organic synthesis processes.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like iodide, azide, and cyanide are used in substitution reactions.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde
Reduction: Benzyltri-n-propylamine
Substitution: Various substituted benzyl compounds
Scientific Research Applications
Benzyltri-n-propylammonium chloride is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a phase transfer catalyst in organic synthesis, facilitating reactions between reagents in different phases.
Biology: The compound is used in the study of cell membranes and ion transport processes.
Industry: It is employed in the production of surfactants, lubricants, and other chemical products.
Mechanism of Action
The mechanism by which benzyltri-n-propylammonium chloride exerts its effects involves its interaction with cell membranes and ion channels. The compound disrupts the membrane integrity, leading to cell lysis and death. It also interferes with ion transport processes, affecting cellular functions.
Molecular Targets and Pathways Involved:
Cell Membranes: Disruption of lipid bilayers
Ion Channels: Inhibition of ion transport
Comparison with Similar Compounds
Benzalkonium chloride
Cetyltrimethylammonium bromide
Tetraethylammonium chloride
Dodecyltrimethylammonium chloride
Properties
IUPAC Name |
benzyl(tripropyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N.ClH/c1-4-12-17(13-5-2,14-6-3)15-16-10-8-7-9-11-16;/h7-11H,4-6,12-15H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRIOKYQEVFKGU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


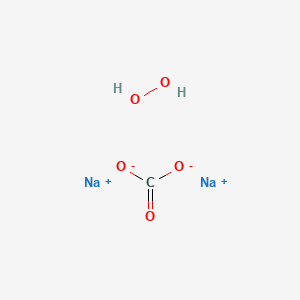

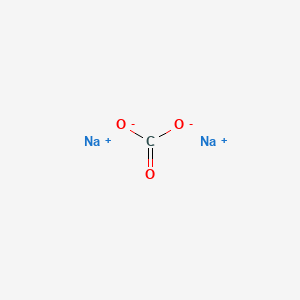
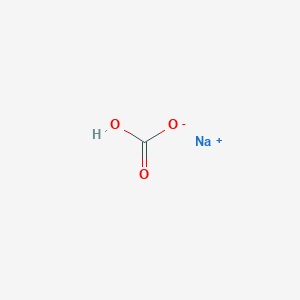
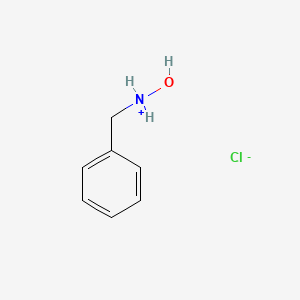
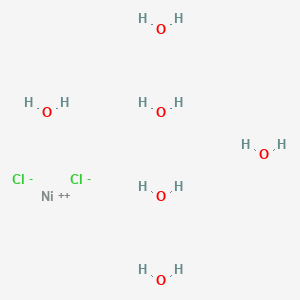

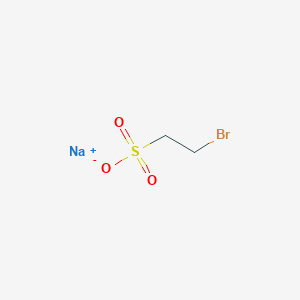
![sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7800729.png)
![[(dimethylsilylamino)-methylsilyl]methane](/img/structure/B7800737.png)

